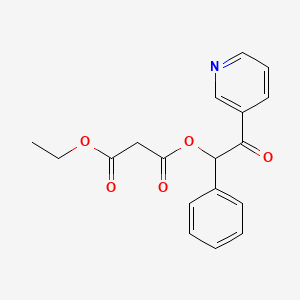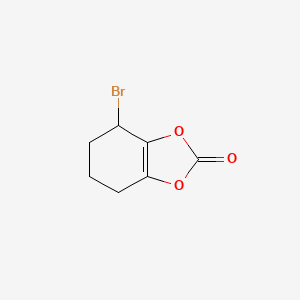![molecular formula C16H19NO3S B14420147 Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide CAS No. 84981-29-3](/img/structure/B14420147.png)
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is a complex organic compound with a pyridine ring structure. This compound is characterized by the presence of a sulfonyl group attached to the pyridine ring, along with a 2,4-dimethylphenyl group and a methyl group. The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide typically involves multiple steps. One common method includes the sulfonylation of 2,4-dimethylphenyl ethylamine with a sulfonyl chloride derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl groups.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 2-chloro-3-methyl-
- Pyridine, 2,4-dimethyl-
Uniqueness
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is unique due to the presence of both the sulfonyl and N-oxide groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The combination of these groups also enhances the compound’s potential as a versatile building block in synthetic chemistry and its applications in various scientific fields.
属性
| 84981-29-3 | |
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-[1-(2,4-dimethylphenyl)ethylsulfonyl]-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-8-15(13(3)10-11)14(4)21(19,20)16-12(2)6-5-9-17(16)18/h5-10,14H,1-4H3 |
InChI 键 |
CICCBNXQDPYOJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)S(=O)(=O)C2=C(C=CC=[N+]2[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)
